3-Ethoxypyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLLDNPMUSPAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethoxypyrazine-2-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 3-Ethoxypyrazine-2-carboxylic Acid
Introduction: The Pyrazine Scaffold in Modern Drug Discovery
The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. A key example is Pyrazinamide, a first-line anti-tuberculosis drug, which is metabolized to its active form, pyrazinoic acid, highlighting the significance of the pyrazine-2-carboxylic acid moiety.[1] Modifications to the pyrazine ring, such as the introduction of alkoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive overview of its core characteristics, a proposed synthetic pathway, and its potential applications for researchers in drug development.
Physicochemical and Structural Characteristics
While specific experimental data for this compound is not widely published, its fundamental properties can be precisely determined from its molecular structure. The molecule consists of a central pyrazine ring functionalized with a carboxylic acid at the C2 position and an ethoxy group at the C3 position.
Molecular Identity and Properties
The core quantitative data for this compound are summarized below. The molecular formula is derived from its constituent atoms, and the molecular weight is calculated from the isotopic masses.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | Calculated |
| Molecular Weight | 168.15 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 1339121-92-4 |
Structural Representation
The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential biological interactions.
Caption: 2D structure of this compound.
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic route to this compound can be designed starting from the commercially available 3-hydroxypyrazine-2-carboxylic acid .[2][3] The key transformation is an O-alkylation, specifically an ethylation of the hydroxyl group. The Williamson ether synthesis is the most appropriate and field-proven method for this conversion.
Experimental Protocol: Williamson Ether Synthesis
This protocol describes a self-validating system where the progress of the reaction can be monitored, and the product can be purified using standard laboratory techniques.
Step 1: Deprotonation of the Phenolic Hydroxyl Group
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.
-
Causality: The hydroxyl group at the C3 position is weakly acidic. A strong base is required to quantitatively deprotonate it, forming a nucleophilic sodium pyrazinoxyl-carboxylate intermediate. The inert atmosphere is crucial as strong bases like NaH are reactive with atmospheric moisture and oxygen.
-
Step 2: O-Ethylation (Nucleophilic Substitution)
-
While maintaining the temperature at 0 °C, slowly add 1.2 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate, to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Causality: The generated pyrazinoxyl anion acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in an Sₙ2 reaction. This forms the desired ether linkage. Using a slight excess of the ethylating agent ensures the reaction goes to completion.
-
Step 3: Work-up and Purification
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound using column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Development and Research
Derivatives of pyrazine-2-carboxylic acid are of significant interest due to their diverse biological activities. While this compound itself has not been extensively studied, its structural similarity to other active pyrazines allows for informed hypotheses regarding its potential applications.
-
Antimicrobial and Antifungal Agents: Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable antimycobacterial and antifungal activities.[1] The ethoxy group in the target molecule can serve as a lipophilic moiety, potentially enhancing cell membrane permeability and improving biological activity compared to its hydroxylated precursor.
-
Enzyme Inhibition: The core scaffold can be used to design inhibitors for various enzymes. For instance, pyrazine derivatives have been investigated as inhibitors of photosynthetic electron transport.[1]
-
TGR5 Agonists: Recent research has explored 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[5] The 3-ethoxy group could be a key structural element in developing new agonists with tailored properties.
-
Chemical Building Block: As a heterocyclic carboxylic acid, it serves as a valuable intermediate for creating more complex molecules, such as amides, esters, and other derivatives for screening in drug discovery programs.[6][7]
Conclusion
This compound represents an intriguing yet underexplored member of the pyrazine carboxylic acid family. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , this compound is accessible through standard synthetic methodologies like the Williamson ether synthesis from its 3-hydroxy analog. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial agents and modulators of key biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.
References
-
J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 326-341. Available from: [Link]
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Lab Supplies. 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Available from: [Link]
- Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
-
Y. Li, et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 205-212. Available from: [Link]
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PubChem. 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
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A. D. P. Sari, et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]
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Technical Guide: 3-Ethoxypyrazine-2-carboxylic Acid vs. 3-Hydroxypyrazine-2-carboxylic Acid
This guide provides an in-depth technical analysis comparing 3-Ethoxypyrazine-2-carboxylic acid and 3-Hydroxypyrazine-2-carboxylic acid . It focuses on their structural dynamics, synthetic utility in antiviral development (specifically Favipiravir analogs), and reactivity profiles.
Executive Summary
In the development of pyrazine-based antivirals (e.g., Favipiravir/T-705), the functionalization of the C3 position is critical.
-
3-Hydroxypyrazine-2-carboxylic acid (3-HPCA) acts as a "dynamic" scaffold. It exists in a tautomeric equilibrium that dictates its solubility and reactivity. It is the primary raw material for Favipiravir synthesis but presents challenges in lipophilicity and purification due to its zwitterionic nature.
-
This compound (3-EPCA) represents a "fixed" scaffold. The O-ethylation locks the tautomer, significantly altering the electronic landscape of the pyrazine ring. It serves as a lipophilic analog or a protected intermediate, facilitating reactions in non-polar solvents where the hydroxy variant is insoluble.
Structural Chemistry & Tautomerism
The defining difference between these two molecules is the presence of a labile proton in 3-HPCA versus a fixed ethyl group in 3-EPCA.
The Tautomeric Equilibrium of 3-HPCA
Unlike 3-EPCA, the "hydroxy" acid rarely exists purely as a hydroxypyrazine in solution. It undergoes prototropic tautomerism to form 3-oxo-3,4-dihydropyrazine-2-carboxylic acid .
-
Solid State/Polar Solvents: Favors the Oxo-form (Lactam) due to stabilization by intermolecular hydrogen bonding and solvent polarity.
-
Non-Polar Solvents: The equilibrium shifts slightly, but solubility is generally poor.
The Fixed Ether of 3-EPCA
3-EPCA lacks the N-H proton. The ethoxy group acts as a weak electron donor by resonance (+M) but an electron withdrawer by induction (-I). This makes the C2-carboxylic acid more accessible for activation (e.g., with SOCl₂ or oxalyl chloride) without the interference of an amide-like N-H.
Visualization of Tautomerism
The following diagram illustrates the dynamic equilibrium of 3-HPCA compared to the static structure of 3-EPCA.
Caption: Tautomeric equilibrium of 3-HPCA favoring the oxo-form vs. the structurally locked 3-EPCA.
Physicochemical Property Comparison
The structural differences manifest in distinct physical properties essential for process chemistry.
| Feature | 3-Hydroxypyrazine-2-carboxylic Acid | This compound |
| CAS Number | 20737-42-2 | 27825-20-3 (Methyl ester analog ref) |
| Dominant State | Solid (High MP > 200°C, decomp) | Solid (Lower MP, typically 100-150°C) |
| Solubility (Water) | High (Amphoteric/Zwitterionic) | Low (Precipitates at acidic pH) |
| Solubility (DCM/EtOAc) | Very Low | High (Lipophilic) |
| Acidity (pKa) | ~2.5 (COOH), ~8.5 (OH/NH) | ~3.0 (COOH) |
| H-Bonding | Donor & Acceptor (Multipoint) | Acceptor Only (Pyrazine N, Ether O) |
| Process Risk | Difficult to extract from water | Easy organic extraction |
Synthetic Pathways & Interconversion[2]
Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid
This is typically synthesized via the condensation of 2-aminomalonamide with glyoxal , followed by hydrolysis. It is commercially available as a commodity chemical for Favipiravir production.[1]
Synthesis of this compound
Direct ethylation of 3-HPCA is problematic due to competing N-alkylation (forming the N-ethyl oxo species). The preferred route is Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor.
Protocol: SNAr Synthesis of 3-EPCA
Reaction: 3-Chloropyrazine-2-carboxylic acid + NaOEt → this compound
-
Starting Material: Dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Reagent: Slowly add Sodium Ethoxide (2.2 eq) at 0°C. Note: 2 equivalents are needed—one to deprotonate the carboxylic acid, one for the substitution.
-
Conditions: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup:
-
Concentrate ethanol under reduced pressure.
-
Dilute residue with water.
-
Acidify to pH 3 with 1N HCl (Critical: 3-EPCA will precipitate; 3-HPCA would remain soluble).
-
Extract with Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Reactivity Flowchart
The following diagram details how these two acids feed into the synthesis of Favipiravir and its analogs.
Caption: Synthetic divergence: 3-HPCA is the direct precursor; 3-EPCA requires SnAr installation.
Critical Application Notes (Favipiravir Synthesis)
Why 3-HPCA is the Standard
Despite the handling difficulties, 3-HPCA is the industrial standard for Favipiravir because the final drug requires a 3-hydroxy group. Using 3-EPCA would require a deprotection step (ether cleavage using BBr₃ or HBr) at the end of the synthesis, adding cost and reducing atom economy.
When to Use 3-EPCA
Researchers should select 3-EPCA when:
-
Solubility Issues: The reaction requires non-polar solvents (e.g., DCM, Toluene) where 3-HPCA is insoluble.
-
Side Reactions: The 3-OH/Oxo group interferes with a specific catalyst or coupling reagent (e.g., sequestering metal catalysts).
-
SAR Studies: To test the biological activity of the "locked" ether analog against the viral polymerase target.
References
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 2022.
-
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 2020.[1]
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One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide. Organic & Biomolecular Chemistry, 2023.
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PubChem Compound Summary for CID 565962: 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information.
-
Keto–Enol and imine–enamine tautomerism of phenacylpyridines (Analogous heterocyclic tautomerism). Journal of the Chemical Society, Perkin Transactions 2.
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Solubility profile of 3-Ethoxypyrazine-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxypyrazine-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic compound with potential applications in drug development, presents a unique solubility profile that is essential to characterize for formulation, purification, and analytical purposes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule in organic solvents, a detailed experimental protocol for its determination, and an analysis of expected solubility trends. By understanding the interplay of molecular structure and solvent properties, researchers can strategically select appropriate solvent systems to optimize their research and development efforts.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from laboratory to clinic, solubility is a fundamental physical property that profoundly influences its developability.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several key reasons:
-
Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity, polymorphism, and morphology.
-
Formulation Development: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the API's solubility to ensure adequate dissolution and bioavailability.[1]
-
Analytical Method Development: Accurate quantification and characterization of the compound often rely on dissolving it in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
-
Process Chemistry: In large-scale synthesis, solvent selection impacts reaction kinetics, yield, and the ease of product isolation and purification.
This guide serves as a technical resource for scientists and researchers, offering both theoretical grounding and practical insights into the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[2][3] For this compound, its molecular structure dictates its interactions with different organic solvents.
2.1. Molecular Structure Analysis
This compound possesses several key functional groups that influence its solubility:
-
Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is relatively polar.
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] Its presence significantly enhances solubility in polar solvents.
-
Ethoxy Group (-OCH2CH3): This group adds some non-polar character to the molecule but also has an ether oxygen that can act as a hydrogen bond acceptor.
The interplay of these groups results in a molecule with both polar and non-polar regions, suggesting that its solubility will vary significantly with the polarity of the solvent.
2.2. Solvent Polarity and Hydrogen Bonding
Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to form hydrogen bonds (protic or aprotic).[6]
-
Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the carboxylic acid group, this compound is expected to be highly soluble in these solvents.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethyl sulfoxide) These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in polar protic solvents.
-
Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and minimal dipole moments.[2] The solubility of the polar this compound is expected to be low in these solvents.
The general trend is that as the non-polar character of the carbon chain in a carboxylic acid increases, its solubility in polar solvents decreases.[7]
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[8][9][10] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the saturated solution.
3.1. Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm pore size)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C or 37 °C).[11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.[8] This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
3.2. Self-Validating System and Controls
To ensure the trustworthiness of the results, the protocol should include:
-
Time to Equilibrium Check: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, indicating that equilibrium has been established.[11]
-
Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as solubility is temperature-dependent.
-
Replicates: Conduct each solubility measurement in triplicate to assess the precision of the method.
-
Purity of Compound: Ensure the purity of the this compound is known and high, as impurities can affect solubility.
Experimental Workflow Diagram
Caption: Shake-Flask Method for Solubility Determination.
Expected Solubility Profile of this compound
| Solvent Class | Solvent | Polarity (Dielectric Constant) | Expected Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | High | Strong hydrogen bonding with the carboxylic acid group. |
| Ethanol | 24.5 | High | Similar to methanol, good hydrogen bonding capabilities. | |
| Polar Aprotic | Acetone | 20.7 | Moderate to High | Can act as a hydrogen bond acceptor for the carboxylic acid. |
| Ethyl Acetate | 6.0 | Moderate | Lower polarity than acetone, but still capable of some polar interactions. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic solvent, excellent for dissolving many organic compounds. | |
| Non-polar | Toluene | 2.4 | Low | Primarily non-polar interactions, unable to effectively solvate the polar functional groups. |
| Hexane | 1.9 | Very Low | Highly non-polar, very poor solvent for polar compounds. |
Logical Relationship between Solvent Properties and Solubility
Caption: Factors Influencing High Solubility.
Practical Implications and Field-Proven Insights
The solubility profile of this compound has direct consequences for its practical application in a research and development setting.
-
For Crystallization: A solvent system where the compound has moderate solubility at room temperature and high solubility at an elevated temperature is ideal for recrystallization. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) can also be employed to induce crystallization. The presence of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[12][13][14]
-
For Formulation: For oral dosage forms, understanding the solubility in biorelevant media is the next logical step. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents would need to be determined.
-
For Analytical Chemistry: The choice of solvent for preparing stock solutions and mobile phases is critical. A solvent in which the compound is highly soluble and stable should be chosen for stock solutions to ensure accuracy and reproducibility.
Conclusion
While a definitive, quantitative solubility profile of this compound requires experimental determination, a strong theoretical understanding allows for a predictive assessment of its behavior in various organic solvents. The principles of "like dissolves like," polarity, and hydrogen bonding provide a robust framework for solvent selection. The shake-flask method offers a reliable and standardized approach to experimentally determine the solubility of this compound. The insights provided in this guide are intended to empower researchers and scientists to make informed decisions in their work with this compound, ultimately facilitating its journey through the drug development pipeline.
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). protocols.io. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). [Link]
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How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). [Link]
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]
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Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. (2026, February 6). [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. (1992, November 1). [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Solubility of Organic Compounds. (2023, August 31). [Link]
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Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). [Link]
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3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem. [Link]
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Studies In Pyrazine Chemistry. - University of Glasgow. [Link]
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Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). [Link]
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Full article: Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). [Link]
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3-(Ethylamino)pyrazine-2-carboxylic acid | C7H9N3O2 | CID 62711970 - PubChem. [Link]
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Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). [Link]
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(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. (2026, January 7). [Link]
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Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV. (1991, October 31). [Link]
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18.3: Some Chemical Properties of Carboxylic Acids - Chemistry LibreTexts. (2021, July 31). [Link]
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Carboxylic Acid Reactivity - MSU chemistry. [Link]
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15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2022, September 15). [Link]
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carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica. (2026, January 22). [Link]
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Methodological & Application
Synthesis of 3-Ethoxypyrazine-2-carboxylic acid from 3-chloropyrazine-2-carboxylic acid
An Application Note for the Synthesis of 3-Ethoxypyrazine-2-carboxylic acid
Abstract
This application note provides a comprehensive guide for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the conversion of 3-chloropyrazine-2-carboxylic acid using sodium ethoxide in an ethanol solvent system. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring a reliable method for accessing substituted pyrazine scaffolds.
Scientific Principles & Rationale
The conversion of 3-chloropyrazine-2-carboxylic acid to its 3-ethoxy analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on several key factors rooted in the electronic properties of the substrate and the choice of reagents.
1.1. The SNAr Mechanism
Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination pathway.[1] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the electron-withdrawing carboxylic acid group at the C2 position. This electronic arrangement makes the carbon atom bonded to the chlorine (C3) highly electrophilic and susceptible to attack by a nucleophile.[2]
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C3 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final this compound product.
1.2. Causality of Experimental Choices
-
Choice of Nucleophile: Sodium ethoxide provides the ethoxide nucleophile required for the substitution. It is also a strong base. While the basicity can potentially lead to side reactions, in this case, it primarily serves to deprotonate the carboxylic acid, forming the carboxylate salt. This enhances the solubility of the starting material in the reaction medium.
-
Choice of Solvent: Ethanol is the ideal solvent for this reaction. First, it is the conjugate acid of the ethoxide nucleophile, preventing unwanted side reactions that might occur with other protic solvents. Second, it effectively dissolves both the sodium ethoxide and the pyrazine substrate (as its salt). The reaction is typically run under reflux to provide the necessary activation energy.[4]
-
Reaction Conditions: Heating the reaction to reflux is often necessary to overcome the activation energy barrier associated with disrupting the aromatic system to form the Meisenheimer complex.[4]
Materials, Safety, and Equipment
2.1. Reagent & Equipment Table
| Reagent / Equipment | Grade | Supplier Example | Notes |
| 3-chloropyrazine-2-carboxylic acid | ≥97% | Sigma-Aldrich | Starting material. Irritant.[5] |
| Sodium Ethoxide (NaOEt) | ≥97% | Acros Organics | Moisture-sensitive, corrosive. Handle under inert atmosphere. |
| Ethanol (EtOH), Anhydrous | ACS Reagent Grade | Fisher Scientific | Solvent. |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | VWR | Used for acidification during workup. Corrosive. |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | Extraction solvent. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Used for washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Sigma-Aldrich | Drying agent. |
| Round-bottom flask, 100 mL | N/A | N/A | Reaction vessel. |
| Reflux Condenser | N/A | N/A | To prevent solvent loss during heating. |
| Magnetic Stirrer with Heating Mantle | N/A | N/A | For heating and agitation. |
| Separatory Funnel, 250 mL | N/A | N/A | For liquid-liquid extraction. |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
2.2. Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water and moisture.[6] It can cause severe skin and eye burns. All manipulations should be performed in a fume hood and preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling Acids and Solvents: Concentrated HCl is corrosive and should be handled with care in a fume hood.[7] Ethyl acetate is flammable. Ensure no ignition sources are nearby during extraction procedures.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale.
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxylic acid (0.79 g, 5.0 mmol, 1.0 equiv.).
-
Add 25 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.
-
Carefully add sodium ethoxide (0.51 g, 7.5 mmol, 1.5 equiv.) to the suspension in portions. The reaction is exothermic, and the solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.
Step 2: Synthesis
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours). A suitable eluent system is 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.
Step 3: Workup and Isolation
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting solid residue in 30 mL of deionized water.
-
Transfer the aqueous solution to a 250 mL separatory funnel. Cool the funnel in an ice bath.
-
Slowly and carefully acidify the aqueous solution to a pH of approximately 2-3 by adding concentrated HCl dropwise. A precipitate of the product should form.
-
Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash once with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by flash column chromatography on silica gel.
Characterization & Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
4.1. Analytical Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR spectrum is expected to show a characteristic quartet and triplet for the ethoxy group, in addition to the aromatic protons of the pyrazine ring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the product and assess its purity.[8][9]
-
Melting Point (M.P.): A sharp melting point range for the purified product is indicative of high purity.
4.2. Quantitative Data Summary
| Parameter | Starting Material | Product |
| IUPAC Name | 3-chloropyrazine-2-carboxylic acid | This compound |
| Molecular Formula | C₅H₃ClN₂O₂ | C₇H₈N₂O₃ |
| Molecular Weight | 158.54 g/mol | 168.15 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Theoretical Yield | N/A | 0.84 g (for 5.0 mmol scale) |
| Expected Actual Yield | N/A | 75-90% |
| Purity (Post-Purity) | ≥97% | >98% (by HPLC/LC-MS)[10] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated sodium ethoxide due to moisture. | Extend the reflux time and monitor by TLC. Ensure anhydrous conditions are strictly maintained and use freshly opened/properly stored sodium ethoxide. |
| Low Yield | Incomplete extraction during workup. Loss during purification. | Ensure the aqueous layer is acidified to pH 2-3 to fully precipitate the carboxylic acid. Perform at least three extractions. Optimize recrystallization solvent volume to minimize loss in the mother liquor. |
| Oily or Impure Product | Residual solvent. Incomplete reaction. Side-product formation. | Ensure the product is thoroughly dried under high vacuum. Purify via flash column chromatography to separate from unreacted starting material and any potential side products. |
Conclusion
The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution on an electron-deficient pyrazine core, this procedure provides high yields of the desired product. Careful attention to anhydrous conditions and proper workup techniques are critical for success. This method is readily applicable for researchers requiring access to this and similar substituted pyrazine heterocycles for applications in pharmaceutical and materials science.
References
- Vertex AI Search. (2026). Pyrazine-2-carboxylic acid - Solubility of Things.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification.
- ACS Publications. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
- ChemicalBook. (2025). Pyrazine-2,5-dicarboxylic acid | 122-05-4.
- PureSynth. (n.d.). Pyrazinecarboxylic Acid 98.0%(HPLC).
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
- Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropyridine-2-carboxylic acid.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Methoxypyrazine-2-carboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloropyrazine-2-carboxylic acid.
- Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
- Atlantis Press. (2022). Chemical Transformation of Pyrazine Derivatives.
- RBNAinfo. (2025). SAFETY DATA SHEET.
- Filo. (2025). Write the reaction mechanism for 2 (iii) and (iv) above. (iii) [Benzene...
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
- RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
- PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Semantic Scholar. (2009). Ethyl 3-Chloropyrazine-2-ca....
- Chemistry LibreTexts. (2021). 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives.
- ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
- Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID.
- Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles.
- UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.
- CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids.
- PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
Sources
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- 10. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Nucleophilic aromatic substitution protocols for pyrazine derivatives
Application Note: Precision Nucleophilic Aromatic Substitution ( ) Protocols for Pyrazine Derivatives
Abstract & Strategic Context
Pyrazine cores are privileged scaffolds in modern drug discovery, serving as the pharmacophore in FDA-approved therapeutics such as Bortezomib (proteasome inhibitor) and Pyrazinamide (antitubercular). Unlike their pyridine analogs, pyrazines possess a second nitrogen atom that significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), theoretically enhancing susceptibility to nucleophilic attack.
However, practical execution of Nucleophilic Aromatic Substitution (
This guide moves beyond generic "add and stir" procedures. It provides a mechanistic framework for optimizing
Mechanistic Grounding: The Meisenheimer Determinant[1][2]
Success in pyrazine
The "Element Effect" in Pyrazines
Operators often default to chloropyrazines due to cost. However, for difficult substitutions, fluoropyrazines are vastly superior. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate (inductive effect), lowering the activation energy of the first step.
Reactivity Hierarchy:
Mechanism Visualization
The following diagram illustrates the addition-elimination pathway and the critical resonance stabilization provided by the para-nitrogen.
Figure 1: Reaction coordinate of Pyrazine
Critical Process Parameters (CPP) Optimization
Before attempting the protocols, consult this matrix to select conditions based on your substrate's electronic profile.
| Parameter | Standard Condition | High-Performance Alternative | Mechanistic Rationale |
| Solvent | DMF or DMSO | NMP or Sulfolane | High dielectric constants stabilize the polar Meisenheimer complex. Sulfolane allows higher temps (>150°C) without decomposition. |
| Base | Cs_2CO_3 or KF | Cesium's "naked anion" effect improves solubility in organic media. KF promotes F-exchange or stabilizes intermediates. | |
| Leaving Group | Chloride (-Cl) | Fluoride (-F) or Sulfone (-SO_2R) | If -Cl fails, convert to -F (using KF) or oxidize an -SMe group to -SO2Me (a "super-leaving group"). |
| Additives | None | 18-Crown-6 | Phase transfer catalyst; essential when using inorganic bases ( |
Experimental Protocols
Protocol A: Green Chemistry Approach (Water/KF)
Best for: Simple primary/secondary amines reacting with 2-chloropyrazines. Ref: This protocol is adapted from transition-metal-free methodologies highlighted in recent green chemistry literature [1].
Reagents:
-
2-Chloropyrazine (1.0 equiv)[3]
-
Amine Nucleophile (1.2 equiv)
-
Potassium Fluoride (KF) (1.0 equiv) - Critical additive
-
Solvent: Water (Deionized)
Procedure:
-
Charge: To a pressure vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the amine (1.2 mmol), and KF (1.0 mmol).
-
Solvent: Add water (2.0 mL, 0.5 M concentration). The mixture may be biphasic initially.
-
Reaction: Cap the vial and heat to 100 °C for 12–24 hours.
-
Note: The KF does not just act as a base; it likely facilitates in-situ halogen exchange or stabilizes the transition state via hydrogen bonding in the aqueous medium.
-
-
Workup: Cool to room temperature (RT).
-
Solids: If product precipitates, filter and wash with cold water.
-
Oils: Extract with EtOAc (3x), wash with brine, dry over
, and concentrate.
-
Validation:
-
TLC: 2-chloropyrazine is non-polar; product will typically be more polar (lower
). -
Yield Target: >85% for aliphatic amines.
Protocol B: Sequential Regioselective Functionalization
Best for: Creating 2,6-disubstituted pyrazines from 2,6-dichloropyrazine.
Challenge: The first substitution places an electron-donating group (EDG) on the ring, deactivating it toward the second substitution.
Workflow Logic:
-
Position 1 (Easy): Mild conditions, stoichiometric control.
-
Position 2 (Hard): Forcing conditions, strong nucleophile.
Step 1: Mono-Substitution (Synthesis of 2-amino-6-chloropyrazine)
-
Dissolve 2,6-dichloropyrazine (1.0 equiv) in Ethanol (0.2 M).
-
Add amine (1.0 equiv) and
(1.1 equiv). -
Stir at RT for 4–6 hours. Do not heat yet.
-
Control: Heating leads to bis-substitution mixtures.
-
-
Evaporate solvent and purify via column chromatography (often required to remove trace bis-product).
Step 2: Bis-Substitution (Displacement of the deactivated chloride)
-
Dissolve the mono-substituted product in NMP (N-methyl-2-pyrrolidone) or DMSO (0.5 M).
-
Add the second nucleophile (excess, 2.0–3.0 equiv).
-
Add base:
(2.0 equiv) or NaH (for alcohols). -
Heat: Microwave irradiation at 140–160 °C for 30–60 mins is preferred over overnight reflux to minimize thermal decomposition.
Protocol C: Activation via N-Oxide (The "Deoxidative" Strategy)
Best for: Unreactive substrates or when specific regioselectivity (C-2 vs C-3) is required. Ref: Based on Sato et al. methodologies for activating pyrazines [2].
Concept: Pyrazine N-oxides are more susceptible to nucleophilic attack than neutral pyrazines. The N-oxide oxygen can then be removed or used as a directing group.
Procedure (Chlorination example):
-
Oxidation: Treat substituted pyrazine with mCPBA (1.1 equiv) in DCM to generate the N-oxide.
-
Chlorination: Dissolve Pyrazine-N-oxide (1.0 equiv) in
(neat, acting as solvent and reagent). -
Reflux: Heat to 100 °C for 2–4 hours.
-
Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with
and extract.
Troubleshooting & Decision Logic
Use the following decision tree when standard protocols fail.
Figure 2: Troubleshooting logic flow for stalled
Common Failure Modes:
-
Hydrolysis: If using DMSO/DMF, ensure they are anhydrous. Hydroxide (from wet base) competes with your nucleophile to form Pyrazinones (tautomers of hydroxypyrazine), which are dead-ends for
. -
Regio-scrambling: In 2,3-dichloropyrazine, attack usually favors C-2 (ortho to N). If mixtures occur, lower the temperature and switch to a less polar solvent (THF) to maximize kinetic control.
References
-
Transition-metal-free amination of heteroaryl chlorides
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: Chem. Eur. J.
-
URL:[Link]
-
Pyrazine N-Oxide Activation
-
General
Mechanism & Leaving Groups:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry
-
URL:[Link]
-
Regioselectivity in Dichloropyrazines
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Studies on pyrazines. Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides; synthesis of azidopyrazines with trimethylsilyl azide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Recrystallization of 3-Ethoxypyrazine-2-carboxylic Acid for High-Purity Applications
Abstract: This document provides a detailed guide for the purification of 3-Ethoxypyrazine-2-carboxylic acid via recrystallization. It outlines the fundamental principles of solvent selection based on the physicochemical properties of the target molecule and presents comprehensive, step-by-step protocols for both single-solvent and mixed-solvent systems. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity material essential for downstream applications.
Introduction: The Critical Role of Purity
This compound is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the outcomes of subsequent synthetic steps, biological assays, or material characterization. Recrystallization is a robust and widely-used technique for the purification of solid organic compounds, capable of yielding material of very high purity when optimized correctly.[1] This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.
Understanding the Molecule: Physicochemical Properties
A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's properties. This compound possesses a unique combination of functional groups that dictate its solubility behavior.
-
Pyrazine Ring: Aromatic and heterocyclic, contributing to the molecule's overall planarity and potential for π-π stacking interactions.
-
Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is a primary driver of its solubility in polar solvents.[2]
-
Ethoxy Group (-OCH₂CH₃): An ether linkage that introduces some non-polar character and can also act as a hydrogen bond acceptor.
Based on analogs like Pyrazine-2-carboxylic acid, the target compound is a solid at room temperature with a relatively high melting point.[3] Its structure suggests it will be soluble in polar organic solvents and will have some solubility in water, particularly at elevated temperatures.[3]
Table 1: Estimated Physicochemical Properties of this compound and Analogs
| Property | This compound (Predicted) | Pyrazine-2-carboxylic acid (Reference) | 3-METHYLPYRAZINE-2-CARBOXYLIC ACID (Reference) |
| Molecular Formula | C₇H₈N₂O₃ | C₅H₄N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight | ~168.15 g/mol | 124.10 g/mol | ~138.12 g/mol |
| Physical State | Crystalline Solid | White to off-white crystalline powder[3] | Solid |
| Melting Point | Expected to be >150 °C | 223 °C[3] | 177 °C[4] |
| Polarity | Polar | Polar | Polar |
| Solubility Profile | Soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in hot water; poorly soluble in non-polar solvents (e.g., hexane).[3] | Soluble in water, ethanol, acetone, DMSO. Low solubility in non-polar solvents.[3] | N/A |
The Art of Solvent Selection: A Foundational Pillar
The choice of solvent is the most critical parameter in a recrystallization experiment. The ideal solvent should exhibit the following characteristics:
-
Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.
Candidate Solvents for this compound
Given its polar nature, several solvents and solvent systems are viable candidates. General purification procedures for carboxylic acids often involve crystallization from alcohols, aqueous alcohol, or toluene.[5]
Table 2: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Comments |
| Water | 100 | 80.1 | The carboxylic acid group promotes solubility, especially when hot.[2] Excellent for highly polar compounds. High boiling point may require vacuum drying. |
| Ethanol | 78 | 24.5 | A versatile polar protic solvent. Often shows good differential solubility for carboxylic acids.[6] Pyrazine derivatives have been successfully recrystallized from alcohol.[7] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar and with a lower boiling point. Good for compounds with high polarity. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent. Often used for extracting pyrazine derivatives.[8] Can be effective, especially in a mixed-solvent system with a non-polar solvent like hexane. |
| Acetone | 56 | 20.7 | A polar aprotic solvent with a low boiling point. Good dissolving power, but its low boiling point can sometimes lead to premature crystallization. |
| Isopropanol | 82 | 18.3 | Less polar than ethanol, with a slightly higher boiling point. Can offer a different solubility profile. |
Mixed-Solvent Systems
When no single solvent provides the ideal solubility curve, a mixed-solvent system is employed. This involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).
-
Ethanol/Water: An excellent choice for polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes turbid.
-
Ethyl Acetate/Hexane: A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane.
-
Toluene/Petroleum Ether: Suitable for less polar aromatic acids.[5]
Experimental Workflow: From Crude Solid to Pure Crystals
The following diagram illustrates the logical flow of a standard recrystallization procedure.
Caption: General workflow for purification by recrystallization.
Detailed Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring on a hot plate.
-
Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are observed (e.g., dust, solid byproducts), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol as described in Protocol 1.
-
Induce Turbidity: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. The washing solvent in step 7 should be a cold mixture of ethanol and water with the same composition that induced crystallization.
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Solution is not saturated (too much solvent used); compound is very soluble even when cold. | 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] 3. Add a "seed" crystal of the pure compound. |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure washing solvent is ice-cold. 3. Pre-heat all glassware used for hot filtration. |
Characterization and Quality Control
The purity of the recrystallized product must be validated.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single spot.
-
Spectroscopic Analysis: Confirm the chemical identity and absence of impurities using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[9]
References
- Merck & Co., Inc. (1940). Derivatives of pyrazine carboxylic acid and processes for their production. U.S.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565962, 3-Hydroxypyrazine-2-carboxylic acid. [Link]
- Prasanna, V., et al. (2015).
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Solubility of Things (n.d.). Pyrazine-2-carboxylic acid. [Link]
- Wang, J. (2016). A kind of preparation method of pyrazine carboxylic acid.
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The Good Scents Company (n.d.). 2-methyl-3-ethoxypyrazine. [Link]
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LookChem (n.d.). General procedures for the purification of Carboxylic acids. [Link]
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LibreTexts Chemistry (2020). Physical Properties of Carboxylic Acids. [Link]
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University of Waterloo (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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American Chemical Society (2013). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62711970, 3-(Ethylamino)pyrazine-2-carboxylic acid. [Link]
- Hoechst Aktiengesellschaft (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
- BP Chemicals Limited (1995). Process for purification of carboxylic acids. U.S.
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Doc Brown's Chemistry (n.d.). Data table of carboxylic acids. [Link]
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ResearchGate (2009). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1. [Link]
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Application Notes and Protocols for the Scale-Up Production of 3-Ethoxypyrazine-2-carboxylic Acid
Abstract
This document provides a comprehensive guide for the process development and scale-up of 3-Ethoxypyrazine-2-carboxylic acid, a key heterocyclic intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The narrative moves from a laboratory-scale synthesis to a robust pilot-plant procedure, emphasizing a safety-first approach grounded in Process Safety Management (PSM) principles.[4][5] Core to this guide is the application of reaction calorimetry to understand and control process thermodynamics, ensuring a safe and efficient transition from bench to plant.[6][7][8] Detailed, step-by-step protocols for synthesis, purification, and in-process controls are provided for researchers, scientists, and drug development professionals.
Introduction and Synthetic Strategy
This compound and its derivatives are important structural motifs in medicinal chemistry.[1][9] Their industrial production requires a scalable, cost-effective, and safe synthetic route. The strategy outlined herein is a three-step sequence designed for process robustness, starting from commercially available 3-Chloropyrazine-2-carboxylic acid.
The selected pathway involves:
-
Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions in the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro-substituent with an ethoxy group using sodium ethoxide. This is the critical, potentially highly exothermic step requiring careful thermal management.
-
Saponification: Hydrolysis of the ethyl ester to yield the target this compound, followed by purification via crystallization.
Caption: Proposed synthetic pathway for this compound.
Process Safety Management (PSM)
A rigorous Process Safety Management (PSM) program is not optional; it is essential for protecting personnel, the environment, and physical assets.[4][5][10][11] The handling of reactive, corrosive, and flammable materials in this synthesis necessitates a thorough hazard analysis before any scale-up activity is initiated.[4][12]
Table 1: Hazard Analysis of Key Reagents
| Reagent | CAS No. | Key Hazards | Recommended Handling Precautions |
| 2-Chloropyrazine (and derivatives) | 2942-60-1 | Flammable liquid and vapor; Harmful if swallowed or in contact with skin; Causes skin and eye irritation.[13] | Use in a well-ventilated area with spark-proof tools.[13][14] Wear appropriate PPE (gloves, safety glasses, protective clothing). Ground all equipment to prevent static discharge.[13] |
| Sodium Ethoxide (solid or solution) | 141-52-6 | Reacts violently with water; Causes severe skin burns and eye damage; Flammable solid (or solution in flammable solvent).[15][16] | Handle under an inert atmosphere (e.g., nitrogen) in a cool, dry area.[17] Use chemical-resistant gloves and face shield.[17] Store away from acids and sources of ignition.[18][19] |
| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage; May be corrosive to metals. | Use in a chemical fume hood. Always add acid to water, never the reverse. Wear acid-resistant gloves, apron, and face shield. |
| Sodium Hydroxide | 1310-73-2 | Causes severe skin burns and eye damage; Corrosive. | Avoid generating dust. Wear appropriate PPE, including chemical goggles and gloves. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. Store in a well-ventilated area.[19] |
Laboratory-Scale Synthesis Protocol (Target Scale: 50 g)
This protocol details the synthesis at a scale suitable for initial process validation and material generation for analytical development.
Step 1: Esterification of 3-Chloropyrazine-2-carboxylic acid
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.
-
Charging: To the flask, add 3-Chloropyrazine-2-carboxylic acid (50.0 g, 0.315 mol) and anhydrous ethanol (500 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (8.7 mL, 0.158 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately 70% using a rotary evaporator.
-
Carefully pour the concentrated mixture into 500 mL of ice-cold water.
-
Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-chloropyrazine-2-carboxylate as an oil or low-melting solid.
-
Expected Yield: 85-95%.
-
Step 2: Ethoxylation (SNAr)
-
Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (8.0 g, 0.348 mol) in portions to anhydrous ethanol (300 mL) under a nitrogen atmosphere. Alternative: Use a commercially available 21% solution of sodium ethoxide in ethanol (approx. 112 g, 0.348 mol).[19]
-
Reaction:
-
Cool the sodium ethoxide solution to 10 °C.
-
Dissolve the Ethyl 3-chloropyrazine-2-carboxylate from Step 1 (assuming 53.5 g, 0.287 mol) in 100 mL of anhydrous ethanol.
-
Add the ester solution dropwise to the sodium ethoxide solution via the dropping funnel over 1 hour, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.
-
-
Work-up:
-
Quench the reaction by pouring it into 500 mL of ice-cold water.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 3-ethoxypyrazine-2-carboxylate.
-
Expected Yield: 80-90%.
-
Step 3: Saponification and Isolation
-
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reaction:
-
To the crude ester from Step 2 (assuming 49.0 g, 0.250 mol), add ethanol (200 mL) and a solution of sodium hydroxide (15.0 g, 0.375 mol) in 150 mL of water.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully consumed (monitor by HPLC).
-
-
Work-up and Crystallization:
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 200 mL of water.
-
Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid. A precipitate will form.
-
Stir the resulting slurry at 0-5 °C for 1 hour to maximize crystallization.[20][21]
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C.
-
Expected Yield: 90-98%. Overall Yield: ~65-80%.
-
Scale-Up Considerations and Pilot Plant Protocol (Target Scale: 5 kg)
Transitioning from the laboratory to a pilot plant requires a systematic evaluation of process safety and engineering parameters. The most significant hurdle in this process is managing the exotherm of the SNAr reaction.[7]
Caption: Workflow for the safe scale-up of chemical processes.
Critical Role of Reaction Calorimetry (RC)
Before attempting a 5 kg scale synthesis, the ethoxylation (Step 2) must be studied using a reaction calorimeter.[8][22] This analysis provides non-negotiable data for safe scale-up.[6]
Key Objectives of RC Study:
-
Total Heat of Reaction (Q): Quantifies the total energy released.
-
Heat Flow Rate: Determines the instantaneous cooling demand required by the plant reactor.
-
Adiabatic Temperature Rise (ΔTad): Calculates the theoretical temperature increase if all cooling were to fail.[22] This is a critical parameter for assessing the risk of a thermal runaway.
-
Maximum Temperature of the Synthesis Reaction (MTSR): Defines the highest temperature the reaction mass could reach in a worst-case scenario.
-
Reagent Accumulation: Measures the amount of unreacted starting material at any given time during the dosing phase.[22]
This data will dictate the maximum safe dosing rate of the ester into the sodium ethoxide solution, ensuring the reactor's cooling system can always remove the heat being generated.[7]
Pilot Plant Protocol (Step 2: Ethoxylation, 5 kg Scale)
This protocol assumes a 100 L glass-lined reactor with appropriate safety features.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.
-
-
Charging:
-
Charge the commercial 21% sodium ethoxide solution in ethanol (19.6 kg, ~25 L, 6.1 mol) to the reactor using a closed-system transfer line.
-
Start agitation at a speed sufficient to ensure good surface movement without excessive splashing.
-
Set the reactor jacket temperature to 5 °C.
-
-
Dosing:
-
Dissolve Ethyl 3-chloropyrazine-2-carboxylate (5.0 kg, 26.8 mol) in anhydrous ethanol (10 L).
-
Using a calibrated dosing pump, add the ester solution to the reactor over a period of 2-4 hours (the exact rate to be determined by the RC study).
-
CRITICAL: Continuously monitor the internal batch temperature. The temperature should not exceed 25 °C. Have an emergency quench plan (e.g., a pre-chilled water charge) in place.
-
-
Reaction and Monitoring:
-
After dosing is complete, allow the reaction to stir at 20-25 °C for 4-6 hours.
-
Take samples periodically for HPLC analysis to confirm reaction completion.
-
-
Work-up:
-
Transfer the reaction mixture via a dip tube into a separate quench vessel containing 50 L of chilled water.
-
Proceed with extraction, saponification, and crystallization as described in the laboratory protocol, using appropriately sized equipment (e.g., liquid-liquid extractor, larger reactor for saponification, and a Nutsche filter-dryer for isolation).
-
Comparative Data Summary
Table 2: Lab vs. Pilot Scale Process Parameters
| Parameter | Laboratory Scale | Pilot Scale | Rationale for Change |
| Scale (Starting Ester) | 53.5 g | 5.0 kg | ~100x scale-up factor. |
| Reactor | 1 L Glass Flask | 100 L Glass-Lined Steel | Standard pilot plant equipment for chemical resistance and heat transfer. |
| Agitation | Magnetic Stirrer | Mechanical Agitator | Required for effective mixing in larger volumes and viscous media. |
| Reagent Addition | Manual (Dropping Funnel) | Metered Dosing Pump | Ensures precise control over addition rate, critical for managing exotherm. |
| Temperature Control | Oil/Water Bath | Jacket Fluid (Glycol/Brine) | Provides the necessary cooling capacity for the larger reaction mass. |
| Atmosphere | Nitrogen Inlet | Nitrogen Purge & Blanket | Ensures a robust inert atmosphere to prevent moisture contamination and potential side reactions.[17] |
| Isolation | Buchner Funnel | Nutsche Filter-Dryer | Efficiently handles larger quantities of solid product for filtration and drying. |
| Typical Yield | 65-80% (Overall) | 60-75% (Overall) | Yields may be slightly lower on scale-up due to transfers and handling losses. |
Conclusion
The successful scale-up of this compound production hinges on a deep understanding of the reaction's thermal profile and the implementation of rigorous process safety protocols. The nucleophilic aromatic substitution step is the most critical phase, and its thermal hazards must be quantified through reaction calorimetry before any pilot-scale operations are attempted. By following the systematic approach outlined in these notes—combining sound chemical principles with robust engineering and safety practices—the transition from laboratory discovery to industrial production can be achieved safely, efficiently, and reliably.
References
- Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). FAI.
- Reaction Calorimetry. (n.d.). Prime Process Safety Center.
- A strategy for process safety in the fine chemical and speciality. (n.d.). IChemE.
- Crystallization of carboxylic acids as studied by NMR Spectrometry. (2008). Full article.
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014). PubMed.
- Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate.
- 2-Chloropyrazine. (n.d.). Apollo Scientific.
- Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization. (2013). The Journal of Organic Chemistry.
- Calorimetry Laboratory: Advanced Thermochemical Analysis. (n.d.). IMI TAMI.
- Carboxylic acid purification and crystallization process. (n.d.). Google Patents.
- Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid. (2025). Benchchem.
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Industrial Chemicals Supplier.
- Reaction Calorimetry Process Safety Guide. (n.d.). Mettler Toledo.
- Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. (2021). Coriolis Pharma.
- Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. (2009). Energy & Fuels.
- 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets. (n.d.). ECHEMI.
- 2-Chloropyridine (MSDS). (n.d.). Scribd.
- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI.
- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC.
- Secure High Quality Sodium Ethoxide From Industrial Chemicals Supplier. (2026). Industrial Chemicals Supplier.
- Pyrazine-2-carboxylic acid ester and method for producing the same. (n.d.). Google Patents.
- Process Safety Management: Ensuring Safe Operations in the Chemical Industry. (n.d.). Medium.
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate.
- Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate.
- Advancing the Chemical Industry Through Process Safety Management. (2025). Averna.
- Sodium ethoxide: Application and Preparation. (2023). ChemicalBook.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.
- 20% Sodium Ethoxide Ethanol Solution Supply and Application. (2026). Foconsci Chemical.
- Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. (2025). Scientific Research Journal of Pharmacy.
- Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate.
- Process Safety Management (PSM): OSHA Standards & Safety. (2023). Sigma-HSE.
- Sodium ethoxide 21% w/w solution in ethanol. (2023). Apollo Scientific.
- A green synthesis of pyrazinamide from pyrazine esters and amines. (2024). RSC Publishing.
- Chemical Process Safety Management: Challenges & Solutions. (2025). Ingenero.
- Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). ScienceDirect.
- Synthesis and Reactions of Pyrazine. (n.d.). Scribd.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI.
- 2,3-Pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
- Synthesis of 2-pyrazine carboxylic acid chloride. (n.d.). PrepChem.com.
- Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (n.d.). Google Patents.
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Troubleshooting & Optimization
Preventing decarboxylation of pyrazine-2-carboxylic acids during heating
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation
Welcome to the technical support center for handling pyrazine-2-carboxylic acids. As a senior application scientist, I've seen many researchers encounter challenges with the thermal stability of these crucial heterocyclic building blocks. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why pyrazine-2-carboxylic acids decarboxylate upon heating and how to prevent this undesirable side reaction, ensuring the integrity and yield of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.
Question 1: "My reaction yield is very low, and I suspect my starting material is decomposing. How can I confirm if decarboxylation is the problem?"
Answer:
This is a classic symptom of thermal decarboxylation. Pyrazine-2-carboxylic acid is susceptible to losing carbon dioxide (CO₂) at elevated temperatures, leading to the formation of pyrazine. This is especially prevalent in reactions requiring temperatures above 150°C.
Underlying Mechanism: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring stabilizes the negative charge that develops on the ring during the transition state of CO₂ elimination. This lowers the activation energy for decarboxylation compared to many other aromatic carboxylic acids. Studies on related heteroaromatic carboxylic acids confirm that such structures can decarboxylate upon heating, sometimes facilitated by acidic conditions or metal ions.[1][2][3]
Troubleshooting Workflow:
To diagnose and solve this issue, follow this logical workflow.
Caption: Troubleshooting workflow for suspected decarboxylation.
Analytical Confirmation:
-
TLC: Spot your reaction mixture against standards of both pyrazine-2-carboxylic acid and pyrazine. The formation of a new, less polar spot corresponding to pyrazine is a strong indicator.
-
¹H NMR: Take an NMR of your crude product. The disappearance of the carboxylic acid proton signal and the appearance of the characteristic signals for pyrazine would confirm decarboxylation.
-
LC-MS: This is the most definitive method. Look for the mass of pyrazine (m/z = 81.09) and the disappearance of the mass of your starting acid (m/z = 125.09).
Question 2: "I need to run a reaction at 180°C. How can I modify my pyrazine-2-carboxylic acid to prevent it from decomposing?"
Answer:
The most robust strategy is to temporarily convert the carboxylic acid functional group into a more thermally stable derivative, such as an ester or an amide. This "protecting group" strategy shields the vulnerable -COOH group during the high-temperature step.
Causality: Esters and amides do not have the acidic proton and the specific electronic arrangement that facilitates the cyclic transition state required for easy decarboxylation.[4] They are significantly more stable at high temperatures. The choice between an ester and an amide depends on whether you need to regenerate the carboxylic acid later in your synthesis.
| Feature | Esterification | Amide Formation |
| Primary Goal | Temporary protection of the -COOH group. | Permanent conversion to a stable amide functionality. |
| Thermal Stability | Good to Excellent. | Excellent. Amides are generally very robust. |
| Ease of Removal | Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. | Very difficult to remove. Generally considered a permanent modification. |
| Common Reagents | Alcohol (e.g., MeOH, EtOH, iBuOH), Acid Catalyst (H₂SO₄), or Thionyl Chloride followed by alcohol.[5][6] | Amine (e.g., aniline, piperazine), Thionyl Chloride followed by amine, or a coupling agent (e.g., T3P, CDI).[7][8][9] |
| Best For... | Syntheses where the carboxylic acid is required in the final product. | Syntheses where the final product is an amide (common in drug development, e.g., Pyrazinamide).[8][10] |
Experimental Protocols
Here are detailed, step-by-step methodologies for the key protection strategies. These protocols are based on established literature procedures.
Protocol 1: Conversion to a Thermally Stable Derivative (Two-Step)
This is the most versatile approach, creating a stable acyl chloride intermediate that can then be converted to either an ester or an amide.
Caption: General workflow for protecting pyrazine-2-carboxylic acid.
Step 1: Synthesis of Pyrazine-2-carbonyl Chloride [5][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) (1.5 eq) to the suspension under a nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (in vacuo) using a rotary evaporator. It is good practice to co-evaporate with fresh dry toluene two or three times to ensure all residual SOCl₂ is removed.
-
Result: The resulting crude pyrazine-2-carbonyl chloride is often a solid or oil and can typically be used in the next step without further purification.
Step 2a: Esterification via Acyl Chloride [5]
-
Setup: In a separate flask, dissolve the desired alcohol (e.g., isobutanol, 1.1 eq) in a dry, non-protic solvent like acetone containing a base such as dry pyridine (1.2 eq). Cool the mixture in an ice bath.
-
Reaction: Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in dry acetone and add it dropwise to the stirred alcohol/pyridine solution.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the consumption of the acyl chloride.
-
Workup: Pour the reaction mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Step 2b: Amide Formation via Acyl Chloride [7][8]
-
Setup: In a flask, dissolve the desired amine (e.g., 2-amino-5-chloropyridine, 1.0 eq) in dry pyridine. Cool the mixture in an ice bath.
-
Reaction: Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a dry solvent like acetone and add it dropwise to the stirred amine/pyridine solution.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Workup: Pour the reaction mixture into cold water. The amide product will often precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure amide.
Frequently Asked Questions (FAQs)
-
Q1: At what temperature does pyrazine-2-carboxylic acid begin to decarboxylate?
-
A: While the exact onset can depend on factors like solvent and pH, thermal analysis shows significant, single-step decomposition occurring around 229°C.[11][12] However, for practical lab synthesis, it is wise to assume that decarboxylation can become a competing side reaction at temperatures above 150°C, especially during prolonged heating.
-
-
Q2: Are there any catalysts or solvents I should absolutely avoid when heating?
-
A: Yes. Avoid strongly acidic conditions and the presence of certain metal ions, particularly ds-block metals, which have been shown to catalyze the decarboxylation of related pyrazinecarboxylic acids under hydrothermal conditions.[1] Copper salts have also been used historically to promote decarboxylation of aromatic acids and should be avoided unless decarboxylation is the desired outcome.[2]
-
-
Q3: I used an ester protecting group. What are the standard conditions for deprotection?
-
A: To regenerate the carboxylic acid from its ester, you can use standard hydrolysis conditions. For a methyl or ethyl ester, heating in the presence of an aqueous base (like NaOH or LiOH) followed by an acidic workup is effective. Alternatively, acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) can also be used.
-
-
Q4: Can I form the amide directly from the carboxylic acid without making the acyl chloride?
-
A: Yes, this is a very common strategy. It involves using a peptide coupling agent. Reagents like propylphosphonic anhydride (T3P), 1,1'-carbonyldiimidazole (CDI), HBTU, or DCC activate the carboxylic acid in situ, allowing it to react directly with an amine at or near room temperature, completely avoiding the need for high heat.[9] This is often the preferred method in modern medicinal chemistry.
-
References
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.[Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.[Link]
-
Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.[Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC).[Link]
-
Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences.[Link]
-
Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts | Request PDF. ResearchGate.[Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]
-
ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters. CrystEngComm (RSC Publishing).[Link]
-
Decarboxylation. Organic Chemistry Portal.[Link]
- Pyrazine-2-carboxylic acid ester and method for producing the same.
-
Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society.[Link]
-
Chemistry Decarboxylation Reaction. SATHEE - IIT Kanpur.[Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.[Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research.[Link]
-
Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. National Center for Biotechnology Information (PMC).[Link]
-
Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.[Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Pyrazine-2-carboxylic acid - Solubility. Solubility of Things.[Link]
-
Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Decarboxylation. Master Organic Chemistry.[Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.[Link]
-
Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega.[Link]
-
Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University.[Link]
-
Mechanochemical synthesis of pyrazine: dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Heriot-Watt Research Portal.[Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Center for Biotechnology Information (PMC).[Link]
-
Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF. ResearchGate.[Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering.[Link]
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.[Link]
Sources
- 1. ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. lneya.com [lneya.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity: Decarboxylation [employees.csbsju.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling of 3-Ethoxypyrazine-2-carboxylic Acid
Introduction
Welcome to the Technical Support Center. This guide addresses the stability profile of 3-Ethoxypyrazine-2-carboxylic acid (CAS: 35681-40-4). As a pyrazine derivative featuring both an electron-withdrawing carboxylic acid and an electron-donating ethoxy substituent, this molecule exhibits a "push-pull" electronic character that dictates its stability in solution.
This guide moves beyond basic safety data sheets (SDS) to provide mechanistic insights into degradation pathways, solubility behaviors, and validated analytical protocols.
Module 1: Solvent Compatibility & Dissolution
The "Pre-Dissolution" Check
Users often report precipitation or degradation immediately upon solubilization. This is rarely a compound defect but rather a mismatch between solvent choice and the molecule's pKa profile.
| Solvent System | Suitability | Technical Notes |
| DMSO (Anhydrous) | Excellent | Recommended for stock solutions (>10 mM). The aprotic nature prevents proton-transfer-mediated decarboxylation. |
| Water (Neutral) | Moderate | Solubility is pH-dependent. At neutral pH, the compound exists in equilibrium. Solubility improves significantly at pH > 4.0 (anionic form). |
| Methanol/Ethanol | Caution | Risk of Esterification. In the presence of trace acids (even from the compound itself), Fischer esterification can occur over time, generating the methyl/ethyl ester artifact. |
| Acidic Buffers (pH < 2) | Poor | High risk of precipitation (protonated form is less soluble) and accelerated decarboxylation. |
Critical Protocol: Preparation of Stock Solution
-
Weighing: Weigh the solid rapidly; pyrazines can be hygroscopic.
-
Primary Solvent: Dissolve in 100% DMSO to achieve a 10–50 mM stock.
-
Sonication: Sonicate for 30 seconds to ensure complete dissolution; avoid heat generation.
-
Aliquot: Store in single-use aliquots at -20°C or -80°C. Do not freeze-thaw repeatedly.
Module 2: Degradation Troubleshooting
Mechanistic Insight: Why is my compound degrading?
The two primary degradation pathways for this compound are Decarboxylation (loss of CO₂) and Ether Hydrolysis (loss of the ethyl group).
Pathway A: Thermal Decarboxylation (Primary Risk)
Pyrazine-2-carboxylic acids are susceptible to thermal decarboxylation, a process often catalyzed by the formation of a zwitterionic intermediate (Hammick mechanism). This reaction yields 2-ethoxypyrazine , which is less polar than the parent compound.
Pathway B: Acid-Catalyzed Dealkylation
Under strong acidic conditions, the ethoxy ether linkage can be cleaved, yielding 3-hydroxypyrazine-2-carboxylic acid (often existing as the 3-oxo tautomer).
Visualizing the Degradation Pathways
Figure 1: Degradation map showing the primary thermal risk (Red) and solvent-specific risks.
Module 3: Analytical Validation (HPLC Protocol)
If you suspect degradation, use this standardized HPLC method to validate purity. This method separates the parent acid from its likely non-polar decarboxylation product.
Recommended HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.
-
Why: Standard C18 provides sufficient retention for the carboxylic acid if the pH is controlled.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why: Acidic pH suppresses ionization of the carboxylic acid (pKa ~3-4), increasing retention on the hydrophobic column.
-
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute very polar impurities)
-
2-15 min: 5% → 60% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 270 nm (Pyrazine characteristic absorption) and 210 nm .
-
Flow Rate: 1.0 mL/min.[1]
Interpreting the Chromatogram
| Retention Time (Relative) | Likely Identity | Explanation |
| Early Eluting (Low RT) | 3-Hydroxypyrazine-2-COOH | The hydroxyl group increases polarity significantly. |
| Mid Eluting (Target) | 3-Ethoxypyrazine-2-COOH | The parent compound. |
| Late Eluting (High RT) | 2-Ethoxypyrazine | Loss of the polar -COOH group makes the molecule much more hydrophobic. |
| Late Eluting (High RT) | Methyl Ester | If MeOH was used; esters are less polar than free acids. |
Module 4: Troubleshooting FAQ
Q1: My solution turned yellow/brown after 24 hours. Is it still usable?
Answer: Likely not. Pyrazines are electron-deficient aromatic rings that can undergo complex polymerization or oxidation upon light exposure (photolysis).
-
Action: Check the solution against a fresh standard via HPLC. If purity is <95%, discard.
-
Prevention: Always store solutions in amber glass vials wrapped in foil.
Q2: I see a new peak appearing after the main peak in my LC-MS. What is it?
Answer: This is classically the decarboxylation product (2-ethoxypyrazine).
-
Mass Spec Confirmation: Look for a mass shift of -44 Da (loss of CO₂).
-
Cause: Your autosampler might be too warm, or the sample sat in an acidic mobile phase for too long.
Q3: Can I warm the solution to dissolve the powder?
Answer: Avoid if possible. Do not exceed 40°C. Pyrazine-2-carboxylic acids are thermally unstable.
-
Alternative: Use a vortex mixer or sonication bath at room temperature. If heat is absolutely necessary, use a water bath set to 37°C and monitor closely.
Troubleshooting Logic Flowchart
Figure 2: Diagnostic logic for identifying the root cause of instability.
References
-
Dunn, G. E., et al. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(13), 2478–2484. Link (Mechanistic basis for heteroaromatic acid decarboxylation).
-
Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Link (General principles of thermal instability in carboxylic acids).
-
Benchchem. Comparison of Analytical Methods for Pyrazine-2-carboxylic Acid Derivatives. Link (HPLC method derivation).
-
Sielc Technologies. HPLC Separation of Pyrazine and Aminopyrazine. Link (Column selection for polar heterocycles).
-
PubChem. 3-Hydroxypyrazine-2-carboxylic acid (Degradant Profile).[2] Link (Identification of hydrolysis products).
Sources
Handling moisture sensitivity in pyrazine acid chloride formation
Ticket ID: PYZ-COCl-001 Status: Active Subject: Handling Moisture Sensitivity & Optimization in Pyrazine Acid Chloride Formation
Executive Summary
You have reached the Tier 3 Technical Support guide for pyrazine-2-carbonyl chloride synthesis. This reagent is notoriously unstable compared to its phenyl counterparts (benzoyl chloride) due to the electron-deficient nature of the pyrazine ring and the high susceptibility of the acyl chloride to hydrolysis.
This guide treats the synthesis not as a "recipe" but as a controlled system . Success depends on three variables: Moisture Exclusion , HCl Management , and Thermal Regulation .
Module 1: The Optimized Protocol (The "Dry" Standard)
Do not use a standard open-air reflux. This protocol utilizes a closed Schlenk system to maximize yield and minimize "black tar" decomposition.
Reagents & Materials
-
Substrate: Pyrazine-2-carboxylic acid (dried overnight in a vacuum oven at 50°C).
-
Reagent: Thionyl Chloride (
) (Freshly distilled or high-purity grade; yellow/orange color indicates decomposition). -
Catalyst: DMF (Anhydrous, stored over molecular sieves).
-
Solvent: Toluene (Anhydrous) or neat
. -
Gas: Dry Nitrogen or Argon.
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | System Prep | Flame-dry a 2-neck RBF under vacuum. Backfill with |
| 2 | Loading | Add Pyrazine-2-carboxylic acid (1.0 eq) against a counter-flow of |
| 3 | Slurry Formation | Add anhydrous Toluene (5-10 volumes). Add DMF (0.05 eq). |
| 4 | Activation | Add |
| 5 | Reaction | Heat to gentle reflux ( |
| 6 | Isolation | CRITICAL: Distill off excess |
| 7 | Chase | Add fresh dry Toluene and evaporate again (x2). |
| 8 | Storage | Store as a crude oil/solid under |
Module 2: Critical Control Points (The "Why")
1. The DMF Vilsmeier Mechanism
You must use DMF.[1][2] Pyrazine carboxylic acids are electron-poor, making the carbonyl carbon less nucleophilic towards thionyl chloride.
-
Mechanism: DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion). -
Effect: This species is far more reactive than
alone, allowing the reaction to proceed at lower temperatures or faster rates, reducing thermal decomposition [1].
2. The Moisture Failure Mode
Why does the reaction turn black?
-
Hydrolysis: Water attacks the formed acid chloride
Pyrazine carboxylic acid + . -
The "Salt" Trap: The pyrazine ring contains basic nitrogens. The generated
(from reaction or hydrolysis) protonates the pyrazine nitrogen. -
Result: This forms an insoluble hydrochloride salt that coats the unreacted material, stalling the reaction. Attempting to heat this salt to force the reaction often leads to ring opening or polymerization (black tar).
Module 3: Troubleshooting Ticket Desk (FAQ)
Ticket #A1: "My reaction mixture turned into a black tar."
-
Diagnosis: Thermal decomposition or moisture ingress.
-
Root Cause: Likely refluxed too vigorously or the
was old (containing degradation products). -
Resolution:
Ticket #A2: "I see a white precipitate after reflux. Is it product?"
-
Diagnosis: Ambiguous.
-
Possibility A: It is the Pyrazine-2-carbonyl chloride hydrochloride salt . This is common if excess
isn't vented properly. It is reactive and can often be used directly. -
Possibility B: Unreacted starting material (Pyrazine carboxylic acid).
-
Test: Take a small aliquot, remove solvent, and add dry methanol.
-
Dissolves + Sweet smell: It was Acid Chloride (formed Methyl Ester).
-
Remains Solid: Unreacted Acid.
-
Ticket #A3: "Can I wash with water/bicarbonate to remove impurities?"
-
Diagnosis: Fatal Error.
-
Resolution: ABSOLUTELY NOT. Unlike benzoyl chloride, pyrazine derivatives hydrolyze in seconds.
-
Correct Workup: Remove volatiles under vacuum. If purification is needed, recrystallize from dry Hexane/DCM or sublime (if solid). For most applications, use the crude material immediately [2].
Module 4: Visualization & Logic
Diagram 1: The Moisture Contamination Cascade
This diagram illustrates the "Death Spiral" of moisture in this specific reaction.
Caption: The "Death Spiral" of moisture. Water generates HCl, which protonates the pyrazine ring, causing precipitation and eventual decomposition if heated further.
Diagram 2: Optimized Workflow Decision Tree
Follow this logic to determine the correct isolation path.
Caption: Decision matrix for post-reaction processing. Note that precipitate does not always mean failure; it may be the hydrochloride salt of the product.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025).[3] Synthesis of Pyrazine-2-sulfonyl Chloride. (Analogous handling of moisture-sensitive pyrazine chlorides). [1][2][3][4][5][6][7][8][9][10][11]
-
Organic Syntheses. (2014). Synthesis of Pyridine-2-carbonyl Chloride. Org. Synth. 2014, 91, 221-232.[4] (Protocol for heterocyclic acid chlorides). 4[2][3][6][7][9]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (Mechanism and Traps).[1][2][4][12] 5[2][3][5][6][7][8][9][11]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]
- 7. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. prepchem.com [prepchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Ethoxypyrazines vs. Methoxypyrazines
This guide provides a technical comparison of mass spectrometry fragmentation patterns for Ethoxypyrazines , contrasting them with their structural isomers, the Alkyl-Methoxypyrazines . It is designed for analytical chemists and flavor scientists requiring precise structural elucidation of pyrazine derivatives.
Executive Summary
In flavor chemistry and pharmaceutical intermediate analysis, distinguishing between ethoxypyrazines and their isomeric alkyl-methoxypyrazines is a critical analytical challenge. Both classes exhibit low odor thresholds and similar retention indices on non-polar GC columns.
This guide demonstrates that Electron Ionization (EI) Mass Spectrometry provides a definitive structural filter. While methoxypyrazines are characterized by dominant
Mechanistic Comparison: The "Ethylene Loss" Differentiator
The core performance difference lies in the stability of the ether side chain under electron impact (70 eV).
The Alternative: Alkyl-Methoxypyrazines[1]
-
Structure: Pyrazine ring substituted with a methoxy group (
) and an alkyl group (e.g., isobutyl). -
Primary Mechanism:
-Cleavage .[1] The radical cation stabilizes by cleaving the alkyl group attached to the pyrazine ring. -
Spectral Signature:
-
Strong Molecular Ion (
).[1] -
Base Peak:
. -
Note: The methoxy group (
) cannot undergo alkene elimination as it lacks a -carbon.
-
The Target: Ethoxypyrazines
-
Structure: Pyrazine ring substituted with an ethoxy group (
). -
Primary Mechanism: McLafferty-like Rearrangement (Retro-Ene) .
-
Causality: The ethoxy group possesses
-hydrogens. Upon ionization, a hydrogen transfer occurs (typically to the ring nitrogen or the ether oxygen), facilitating the neutral loss of ethylene. -
Spectral Signature:
-
Distinct Fragment:
. -
Formation of the tautomeric hydroxypyrazine ion.
-
Comparative Data Table: Isomeric Pair Analysis
Comparison of 2-Ethoxy-3-isopropylpyrazine vs. 2-Methoxy-3-isobutylpyrazine (Isomers, MW 166)
| Feature | Ethoxypyrazines (Target) | Methoxypyrazines (Alternative) |
| Molecular Weight | 166 Da | 166 Da |
| Key Mechanism | Loss of Ethylene ( | Loss of Alkyl Chain |
| Diagnostic Ion | m/z 138 ( | m/z 124 ( |
| Base Peak Origin | Often | Side-chain cleavage (e.g., m/z 124 or 151) |
| Low Mass Ions | m/z 29 ( | m/z 15 ( |
| Specificity | High: The M-28 loss is rare in methoxy analogs. | Medium: Alkyl losses are common in all alkylpyrazines. |
Experimental Protocol: Structural Elucidation Workflow
This protocol ensures the reproducible differentiation of these isomers using standard GC-MS instrumentation.
Phase 1: Sample Preparation
-
Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber to capture volatile pyrazines from the headspace.
-
Solvent: If liquid injection is required, use Dichloromethane (DCM) to avoid tailing of nitrogenous compounds.
Phase 2: GC-MS Configuration
-
Instrument: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or similar).
-
Ionization: Electron Impact (EI) at 70 eV .
-
Why: 70 eV is required to access the activation energy for the ethylene rearrangement. Softer ionization (CI) may preserve the molecular ion but obscure the diagnostic fragment.
-
-
Column: Polar WAX column (e.g., DB-WAX, 30m x 0.25mm).
-
Reasoning: Pyrazines are basic; non-polar columns often result in co-elution of isomers. WAX phases provide separation based on hydrogen bonding with the ether oxygen.
-
Phase 3: Data Acquisition & Analysis
-
Scan Range: 35–300 m/z.
-
Identification Logic (Self-Validating):
-
Step 1: Locate Molecular Ion (
).[2] Check if MW matches target (e.g., 166). -
Step 2: Check for m/z = M - 28 .
-
If Present (>20% abundance): Confirms Ethoxypyrazine .
-
If Absent: Check for dominant alkyl loss (M-15, M-29, M-43). Confirms Methoxypyrazine .[3]
-
-
Step 3: Verify Retention Index (RI). Ethoxypyrazines generally elute slightly later than their methoxy isomers on polar columns due to increased polarizability of the ethyl chain.
-
Visualization: Fragmentation Pathways[5]
The following diagram illustrates the divergent fragmentation pathways that allow for structural discrimination.
Figure 1: Divergent fragmentation pathways. The green path highlights the diagnostic loss of ethylene specific to ethoxypyrazines.
References
-
Ryan, D., et al. (2004). Analysis of methoxypyrazines in wine using headspace solid-phase microextraction gas chromatography–mass spectrometry. Journal of Chromatography A. Link
-
ChemGuide. (2020). Fragmentation Patterns in Mass Spectrometry: The McLafferty Rearrangement. Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Ethoxy-3-isopropylpyrazine. NIST Chemistry WebBook, SRD 69. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-3-isopropylpyrazine. Link
Sources
A Medicinal Chemist's Guide to Bioisosteric Replacement of 3-Ethoxypyrazine in Pharmaceutical Scaffolds
In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its therapeutic profile. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth comparison of bioisosteric replacements for the 3-ethoxypyrazine scaffold, a privileged heterocycle in numerous biologically active compounds. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The 3-Ethoxypyrazine Scaffold: A Privileged Motif and the Rationale for its Replacement
The 3-ethoxypyrazine moiety is a common feature in a variety of pharmaceutical agents, particularly as a hinge-binding motif in kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the ethoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity of the ligand.[1] However, the ethoxy group can be susceptible to metabolic cleavage, potentially leading to the formation of less active or even toxic metabolites. Furthermore, optimizing properties such as solubility, permeability, and selectivity often necessitates the exploration of alternative functionalities.
Bioisosteric replacement of the 3-ethoxypyrazine group aims to retain the desirable binding interactions while improving upon its potential liabilities. The goal is to identify a substituent that mimics the steric and electronic properties of the ethoxy group but offers enhanced metabolic stability, improved physicochemical properties, and potentially novel intellectual property.[2]
Comparative Analysis of 3-Ethoxypyrazine Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision, guided by the specific objectives of the drug discovery program. Here, we compare several potential bioisosteric replacements for the 3-ethoxypyrazine group, with a focus on their impact on biological activity and key drug-like properties.
Table 1: Comparative Performance of 3-Ethoxypyrazine and its Bioisosteres
| Bioisosteric Replacement | Rationale | Impact on Potency | Impact on Metabolic Stability | Impact on Physicochemical Properties |
| 3-Ethoxypyrazine (Parent) | Baseline | Potent | Potential for O-dealkylation | Moderate lipophilicity |
| 3-Aminopyrazine Derivatives | Introduce H-bond donor/acceptor capabilities | Generally maintained or slightly reduced | Can be improved depending on the nature of the amine substituent | Increased polarity, potentially improved solubility |
| 3-Halopyrazines (e.g., Cl, F) | Modulate electronic properties and lipophilicity | Often maintained or slightly reduced | Generally improved | Increased lipophilicity (Cl), slightly reduced lipophilicity (F) |
| Pyridazine Analogs | Altered nitrogen positioning and dipole moment | Can be maintained or improved | Often improved due to different metabolic pathways | Modulated polarity and solubility |
| Pyridazinone Analogs | Introduce H-bond donor and acceptor, rigidify conformation | Can be maintained or improved | Generally improved | Increased polarity and potential for improved solubility |
Note: The impact on properties is context-dependent and can vary based on the specific molecular scaffold and the nature of the substituents.
Experimental Protocols for Synthesis and Evaluation
To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of key bioisosteres and for the evaluation of their performance.
Synthesis of 3-Substituted Pyrazine Derivatives
The synthesis of 3-substituted pyrazine analogs often starts from a common intermediate, such as 3-chloropyrazine-2-carbonitrile or 3-chloropyrazine-2-carboxamide.[3]
General Procedure for Nucleophilic Aromatic Substitution:
-
Dissolve the starting 3-chloropyrazine derivative in a suitable solvent (e.g., ethanol, DMSO).
-
Add the desired nucleophile (e.g., a substituted amine for aminopyrazines, or a corresponding alcohol for alkoxy- or aryloxypyrazines).
-
The reaction can be carried out at room temperature or with heating (conventional or microwave-assisted) to drive the reaction to completion.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction and purified by column chromatography or recrystallization.
Caption: Synthetic workflow for 3-substituted pyrazines.
In Vitro Kinase Inhibition Assay
To assess the biological activity of the synthesized compounds, a kinase inhibition assay is a crucial first step. Luminescence-based assays are a common and reliable method.[4]
Protocol for a Luminescence-Based Kinase Assay:
-
Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.
-
In a 96-well plate, add the target kinase, a suitable substrate peptide, and the inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Caption: Workflow for a kinase inhibition assay.
Metabolic Stability Assessment
Evaluating the metabolic stability of the compounds is critical to predict their in vivo half-life. This is often performed using liver microsomes or hepatocytes.[5]
Protocol for a Liver Microsomal Stability Assay:
-
Incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.[6]
Conclusion
The bioisosteric replacement of the 3-ethoxypyrazine scaffold is a powerful strategy to optimize the properties of drug candidates. By carefully considering the desired improvements, medicinal chemists can select from a range of bioisosteres, including aminopyrazines, halopyrazines, and other nitrogen-containing heterocycles like pyridazines and pyridazinones. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these analogs, enabling a data-driven approach to lead optimization. Through the judicious application of bioisosterism, researchers can unlock the full potential of their pyrazine-based scaffolds and accelerate the discovery of new and improved medicines.
References
- BenchChem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Accessed February 22, 2026.
- Reaction Biology. Kinase Screening Assay Services. Accessed February 22, 2026.
- Thermo Fisher Scientific. PROTEIN KINASE C ASSAY KITS PROTOCOL. Accessed February 22, 2026.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Published August 14, 2025.
- Hernandez-Armenta, C., et al. Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Published December 13, 2023.
- Streitwieser, A. Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Published April 25, 2012.
- Smith, J., et al. Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. Published December 7, 2017.
- Dolezal, M., et al.
- Meanwell, N. A. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry. Published December 16, 2019.
- Mor. J. Chem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
